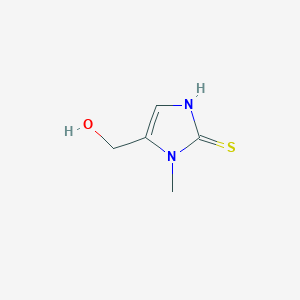

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Übersicht

Beschreibung

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol is a compound characterized by the presence of a mercapto group (-SH) and a hydroxymethyl group (-CH2OH) attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol typically involves the reaction of 2-mercaptoimidazole with formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The mercapto group undergoes oxidation to form disulfides or sulfonic acids.

Research Findings :

-

Exposure to atmospheric oxygen in basic ethanol solutions leads to spontaneous disulfide bond formation .

-

Controlled oxidation with hydrogen peroxide under acidic conditions produces sulfonic acid derivatives, though yields are not quantified .

Substitution Reactions

The mercapto group participates in nucleophilic substitution or alkylation reactions.

Mechanistic Insights :

-

S-Methylation : In the presence of methyl iodide and sodium carbonate, the thiol group is methylated to form a methylmercapto derivative .

-

Quinone conjugation : The mercapto group acts as a nucleophile, displacing chloride from chloranilic acid to form a stable quinone-imidazolium complex .

Example Reaction Pathway :

Condensation Reactions

The hydroxymethyl group facilitates condensation with carbonyl compounds.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff base formation | Aldehydes (e.g., benzaldehyde)/acidic media | Imidazole-Schiff base | Not reported |

Key Observations :

-

The hydroxymethyl group reacts with aldehydes to form Schiff bases, though specific yields are undocumented .

Metal Coordination

The mercapto group binds to metal ions, forming stable complexes.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cu(II) complexation | Cu(NO)/aqueous solution | Cu-thiolate complex |

Structural Analysis :

-

X-ray crystallography confirms the formation of a Cu(II)-thiolate complex with distorted square-planar geometry .

Acid-Base Reactions

The imidazole ring undergoes protonation/deprotonation depending on pH.

| Reaction Type | Conditions | Product | pKa | Reference |

|---|---|---|---|---|

| Protonation | Acidic media (pH < 4) | Imidazolium cation | ~5.5 | |

| Deprotonation | Basic media (pH > 9) | Imidazolate anion | ~9.8 |

Experimental Evidence :

-

Crystallographic data show proton transfer from phenolic oxygen to imidazole nitrogen in acidic conditions .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its dual functional groups:

Stability and Storage

Wissenschaftliche Forschungsanwendungen

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes

Wirkmechanismus

The mechanism of action of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and other biological processes. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a mercapto group.

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol: Similar structure but with a phenyl group attached to the imidazole ring.

(2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a chloro and methoxy group attached to the phenyl ring

Uniqueness

The uniqueness of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol lies in its combination of a mercapto group and a hydroxymethyl group attached to the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Biologische Aktivität

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol is a sulfur-containing organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with a mercapto (-SH) group and a hydroxymethyl (-CH2OH) group, contributing to its unique reactivity and biological activity. Its molecular formula is C₅H₈N₂OS, with a molecular weight of approximately 144.20 g/mol .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which positions it as a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of the thiol group, which can donate electrons and neutralize free radicals .

3. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic processes. Its mechanism involves forming covalent bonds with thiol groups in proteins, thereby modulating enzyme activities .

The biological activity of this compound can be explained through several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

- Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, enhancing interactions with biological macromolecules.

These interactions can lead to alterations in cellular signaling pathways and metabolic processes, contributing to its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Applications in Medicinal Chemistry

Due to its biological activities, this compound is being explored for various applications:

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYFRGKYSBWAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384247 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143122-18-3 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.